7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
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Overview
Description
7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 7th position, an isopropyl group at the 3rd position, and a dihydro-2H-benzo[e][1,3]oxazin-2-one core structure
Preparation Methods
The synthesis of 7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the acylation of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzoxazine compound .
Chemical Reactions Analysis
7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper(I) catalysts, aromatic aldehydes, and various oxidizing or reducing agents .
Scientific Research Applications
Biological Research: Its antibacterial, antithrombotic, and anticonvulsant properties have been explored, making it a valuable compound for developing new therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it suitable for use in the synthesis of other complex molecules, which can be utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the epidermal growth factor receptor (EGFR), thereby inhibiting the receptor’s activity and preventing the proliferation of cancer cells . The compound’s antibacterial and antithrombotic effects are likely due to its interaction with bacterial enzymes and clotting factors, respectively .
Comparison with Similar Compounds
7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be compared with other benzoxazine derivatives, such as:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar core structure but differs in the position of the bromine atom and the presence of an isoxazole ring.
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: This derivative contains a propynyl group at the 4th position, which imparts different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
7-bromo-3-propan-2-yl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-7(2)13-6-8-3-4-9(12)5-10(8)15-11(13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
KJUQNQUSJKLZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C=C(C=C2)Br)OC1=O |
Origin of Product |
United States |
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